4-(3-Aminophenyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an aminophenyl group. Pyrrolidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Vorbereitungsmethoden
The synthesis of 4-(3-Aminophenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminophenylboronic acid with a pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial production methods for such compounds often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles .
Analyse Chemischer Reaktionen
4-(3-Aminophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminophenyl)pyrrolidin-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-Aminophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aminophenyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(3-Aminophenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine core but differ in their substituents and biological activities. The unique combination of the aminophenyl group and the pyrrolidine ring in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15N3 |
---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
4-(3-aminophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,11-12H2 |
InChI-Schlüssel |
WCYCDLRMCMFFME-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)N)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.